5-fluoro-2-phenyl-1H-indole-3-carbonitrile
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Overview
Description
5-fluoro-2-phenyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-phenyl-1H-indole-3-carbonitrile typically involves multistep reactions starting from commercially available precursors. One common method involves the reaction of 5-fluoroindole with 2-bromobenzonitrile under palladium-catalyzed conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-phenyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are employed.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-fluoro-2-phenyl-1H-indole-3-carbonitrile has several scientific research applications:
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-phenyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide: Known for its antiviral activity.
5-bromo-1H-indole-3-carbaldehyde: Used as a precursor in the synthesis of various indole derivatives.
Uniqueness
5-fluoro-2-phenyl-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and phenyl groups enhances its reactivity and potential biological activities compared to other indole derivatives.
Biological Activity
5-Fluoro-2-phenyl-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
The molecular formula of this compound is C12H8FN3, with a molecular weight of approximately 215.21 g/mol. The structure features a fluorine atom, a phenyl group, and a carbonitrile functional group, contributing to its unique biological activity.
Property | Value |
---|---|
Molecular Formula | C12H8FN3 |
Molecular Weight | 215.21 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In various in vitro studies, it has been shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action :
-
Case Studies :
- In a study involving breast cancer MDA-MB-231 cells, this compound exhibited an IC50 value of approximately 102 nM, indicating potent cytotoxicity .
- Another study highlighted its efficacy against gastric cancer cells (MGC-803), where it showed an IC50 value of 0.011 μM, significantly outperforming standard chemotherapeutics .
Enzyme Inhibition
The compound also displays inhibitory effects on various enzymes:
- Protein Kinase Inhibition :
- Acetylcholinesterase (AChE) Inhibition :
Research Findings
Recent research emphasizes the potential of this compound as a lead compound for drug development:
- Antioxidant Activity :
- Molecular Docking Studies :
Properties
Molecular Formula |
C15H9FN2 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
5-fluoro-2-phenyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C15H9FN2/c16-11-6-7-14-12(8-11)13(9-17)15(18-14)10-4-2-1-3-5-10/h1-8,18H |
InChI Key |
KQZAMAXFAFJUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)C#N |
Origin of Product |
United States |
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